1-(3-Fluorobenzyl)-1H-imidazole

Description

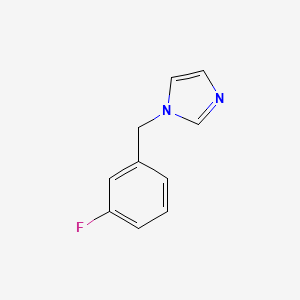

Structure

2D Structure

3D Structure

Properties

CAS No. |

109485-43-0 |

|---|---|

Molecular Formula |

C10H9FN2 |

Molecular Weight |

176.19 g/mol |

IUPAC Name |

1-[(3-fluorophenyl)methyl]imidazole |

InChI |

InChI=1S/C10H9FN2/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7H2 |

InChI Key |

CJNXVRZKOSWWND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CN=C2 |

Origin of Product |

United States |

Molecular Design and Structure Activity Relationship Sar Studies for 1 3 Fluorobenzyl 1h Imidazole Analogs

Influence of N-Substitution on Imidazole (B134444) Derivative Bioactivity

The imidazole nucleus is a fundamental component in many biologically active compounds, and its therapeutic properties can be significantly modulated by substitutions at the nitrogen atom. nih.govlongdom.org The introduction of different substituents on the imidazole ring is a key strategy in drug discovery. nih.govresearcher.life The N-substituted derivatives of imidazole have shown a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. longdom.orgmdpi.com

The nature of the substituent at the N-1 position of the imidazole ring plays a pivotal role in determining the biological activity profile of the resulting derivatives. For instance, the synthesis of a series of N-substituted imidazole derivatives, where an imidazole nucleus was first reacted to form an imidazole ester and subsequently with different amines, yielded compounds with varying degrees of antimicrobial activity. nih.gov This highlights that the N-substituent directly influences the interaction of the molecule with its biological target.

Studies have shown that the replacement of the N-proton of the imidazole ring with a phenyl group can lead to an increase in anti-inflammatory and analgesic activity. nih.gov Furthermore, the introduction of moieties like 1,2,4-triazole (B32235) or imidazole to a carbazole (B46965) nucleus through N-substitution has been shown to enhance antifungal and antibacterial efficacy, respectively. mdpi.com The versatility of the N-position allows for the incorporation of diverse chemical groups, each imparting unique physicochemical properties to the parent imidazole scaffold and thereby influencing its bioactivity. nih.govmdpi.com

Impact of Lipophilicity and Aromatic Substitutions on Pharmacological Activity

Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Adding fluorine to biologically active organic compounds can increase their lipophilicity because the carbon-fluorine bond is more hydrophobic than the carbon-hydrogen bond. wikipedia.org This enhanced lipophilicity often leads to improved bioavailability due to better penetration of cell membranes. wikipedia.orgtandfonline.com

Aromatic substitutions on the N-benzyl group of imidazole analogs also profoundly influence their pharmacological activity. The electronic properties, size, and position of these substituents can alter the molecule's interaction with its target protein. For example, in a series of imidazole derivatives, the presence of electron-withdrawing groups on the phenyl ring was found to be necessary for antimicrobial activity. nih.gov Similarly, in the context of anti-inflammatory and antifungal agents, substitutions on the phenyl rings of di- and tri-substituted imidazoles, such as p-nitro and p-methoxy groups, were found to be beneficial for their activity. nih.gov

The interplay between lipophilicity and the electronic effects of aromatic substituents is complex. A well-balanced lipophilicity is often required for optimal activity, as excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding. Therefore, the strategic placement of substituents on the aromatic ring is a key approach to fine-tune the pharmacological profile of imidazole-based compounds.

Role of Halogen Substituents, Specifically Fluorine, on Biological Activity Profiles

The introduction of halogen atoms, particularly fluorine, into drug candidates has become a widespread strategy in medicinal chemistry to enhance their biological properties. tandfonline.comchimia.ch Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to its target. tandfonline.comresearchgate.net The substitution of hydrogen with fluorine can block sites of metabolism, leading to a longer half-life of the drug. wikipedia.org

The electronic effects of fluorine are also crucial. As the most electronegative element, fluorine can alter the electron distribution within a molecule, which can impact its pKa, dipole moment, and chemical reactivity. tandfonline.com This can lead to a reduction in the basicity of a compound, potentially improving its bioavailability through enhanced membrane permeation. tandfonline.com

While fluorine is the most commonly used halogen in drug design, other halogens like chlorine and bromine also play important roles. The effect of halogen substitution can be dependent on the specific biological target and the position of the halogen on the molecule. nih.govnih.gov Studies on organoruthenium anticancer agents with halogenated 8-hydroxyquinoline (B1678124) ligands revealed that the nature of the halide substituents had a minor impact on their cytotoxic activity in some cancer cell lines, but the leaving halido ligand's nature was significant in certain cases. acs.org In another study on sulfur-containing flavonoids, the antibacterial properties against both Gram-positive and Gram-negative pathogens improved when moving from fluorine to iodine, suggesting that atomic size was a more dominant factor than polarity in that specific chemical series. nih.gov

The following table summarizes the general effects of fluorine substitution on the properties of drug molecules:

| Property | Effect of Fluorine Substitution |

| Metabolic Stability | Increased due to the strength of the C-F bond. tandfonline.com |

| Lipophilicity | Increased, which can enhance membrane permeation. wikipedia.orgtandfonline.com |

| Binding Affinity | Can be enhanced through favorable interactions with the target protein. tandfonline.com |

| pKa | Can be altered, potentially improving bioavailability. tandfonline.com |

| Bioavailability | Often improved due to enhanced membrane permeation and metabolic stability. wikipedia.orgtandfonline.com |

SAR Studies on Specific Bioactivities

The position of fluorine atoms on a phenyl ring can have a dramatic effect on the antimicrobial activity of a compound. While specific SAR studies on the positional effects of fluorine on the phenyl ring of 1-(3-Fluorobenzyl)-1H-imidazole for antimicrobial activity are not extensively detailed in the provided context, general principles of halogen substitution in antimicrobial agents can be applied.

In a study of benzimidazole-based compounds, the presence of a fluorine atom in the meta position of a benzene (B151609) ring was shown to enhance interactions with the target protein through the formation of a cation-π bond. mdpi.com This suggests that the 3-fluoro substitution in this compound could be crucial for its specific biological interactions.

Research on other antimicrobial agents has also highlighted the importance of the substitution pattern. For instance, in a series of N-substituted carbazoles, the introduction of an imidazole moiety was favorable for antibacterial efficacy. mdpi.com This underscores that both the nature and position of substituents are critical for optimizing antimicrobial activity.

Imidazole derivatives are known to be effective inhibitors of various enzymes, and the substituents on the imidazole and its N-benzyl group play a critical role in their inhibitory potency and selectivity. nih.govnih.gov

Aromatase: Imidazole-based compounds are a well-established class of aromatase inhibitors used in the treatment of breast cancer. rsc.orgnih.gov The nitrogen atom of the imidazole ring often interacts with the heme iron of the aromatase enzyme. rasayanjournal.co.in The substituents on the phenyl ring can significantly influence the inhibitory activity. For example, certain imidazole derivatives with specific substitutions have shown potent aromatase inhibitory activity with low micromolar IC50 values. nih.gov

ALK5: Imidazole derivatives have been identified as inhibitors of activin receptor-like kinase 5 (ALK5), a key player in the TGF-β signaling pathway involved in fibrosis. acs.org In one study, the introduction of a sulfonamide group at the 2-position of the central imidazole ring significantly increased ALK5 inhibitory activity. researchgate.net This demonstrates that modifications to the imidazole core itself can be as important as substitutions on the appended groups.

Phosphodiesterase-3 (PDE3) and Guanylate Cyclase: Theoretical studies have suggested that imidazole derivatives have the potential to interact with both phosphodiesterase-3 and guanylate cyclase enzymes, which are involved in cardiovascular function. biointerfaceresearch.com The specific nature and arrangement of substituents on the imidazole core and its appendages are predicted to determine the extent of interaction with these enzymes. biointerfaceresearch.comnih.gov

The table below provides a summary of the inhibitory activities of various imidazole derivatives against different enzymes.

| Enzyme | Imidazole Derivative Type | Key Structural Features for Activity | IC50 Values/Activity |

| Aromatase | Imidazole-chalcone hybrids | Interaction of imidazole nitrogen with heme iron. rasayanjournal.co.in | IC50 of 2.76±0.83 µM for the most potent compound. rasayanjournal.co.in |

| Aromatase | Imidazole derivatives | Dual inhibition of aromatase and inducible nitric oxide synthase. | 82% inhibition compared to letrozole (B1683767). nih.gov |

| ALK5 | Sulfonamide-containing imidazoles | Sulfonamide group at the 2-position of the imidazole ring. researchgate.net | IC50 of 0.130 μM for potent compounds. researchgate.net |

| IDO1 | Imidazoleisoindole derivatives | Rigidified scaffold for improved potency. acs.org | Nanomolar potency in cell-based assays. researchgate.net |

| PDE3 | Imidazole-pyridazinones | Positive inotropic activity through PDE inhibition. biointerfaceresearch.com | - |

In a study of di- and tri-substituted imidazoles, compounds with p-nitro and p-methoxy substitutions on the phenyl rings emerged as having good antifungal activity. nih.gov Specifically, two compounds, 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole and 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole, were identified as lead compounds with potent antifungal effects. nih.gov This indicates that electron-withdrawing (nitro) and electron-donating (methoxy) groups at specific positions on the phenyl ring can enhance antifungal potency.

The following table shows the minimum inhibitory concentration (MIC) of selected substituted imidazole derivatives against various fungal strains.

| Compound | Fungal Strain | MIC (μg/mL) |

| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | C. albicans, A. niger, T. rubrum, M. gypseum | 12.5 |

| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole | C. albicans, A. niger, T. rubrum, M. gypseum | 12.5 |

Computational Chemistry and Molecular Modeling in the Study of 1 3 Fluorobenzyl 1h Imidazole

Ligand-Target Interaction Analysis through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is instrumental in understanding the binding mode and affinity of 1-(3-Fluorobenzyl)-1H-imidazole with various biological targets.

Molecular docking studies are pivotal in predicting the binding affinities of imidazole (B134444) derivatives with their target proteins. For instance, in the context of anticancer research, docking simulations can estimate the binding energy of compounds within the active sites of proteins like cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. The calculated binding energy, often expressed in kcal/mol, provides a quantitative measure of the ligand's potential efficacy. Lower binding energies typically suggest a more stable and favorable interaction. nih.govacs.org

The interactions between the ligand and the protein's active site residues are also elucidated. These can include hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. For example, studies on similar imidazole-containing compounds have shown the formation of hydrogen bonds between the imidazole nitrogen atoms and amino acid residues in the target's binding pocket. acs.org The specific types and geometries of these interactions are critical for understanding the compound's mechanism of action.

Table 1: Representative Predicted Binding Affinities of Imidazole Derivatives from Molecular Docking Studies

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Imidazolium-based Ionic Liquids | DNA | -3.9 to -4.4 | - |

| 1,3,4-Oxadiazole Derivatives | ER and EGFR | - | THR830, LYS721, LYS692, THR766, MET769 |

Note: This table presents generalized data from studies on related imidazole-containing compounds to illustrate the type of information obtained from molecular docking. The specific binding affinity of this compound would depend on the specific biological target being investigated.

A primary outcome of molecular docking is the identification of the most probable binding site of a ligand on a protein. unirioja.es For this compound, this involves exploring the surface of a target protein to find cavities and grooves where the molecule can fit favorably. The docking algorithm samples a large number of possible conformations and orientations (poses) of the ligand within these sites.

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of imidazole derivatives, providing valuable information that complements experimental findings. nih.govniscpr.res.in

A fundamental application of DFT is the optimization of the molecular geometry of this compound. This computational process determines the lowest energy arrangement of the atoms in the molecule, providing precise bond lengths, bond angles, and dihedral angles. ufms.br The optimized geometry represents the most stable conformation of the molecule in the gas phase. These theoretical structural parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For related heterocyclic compounds, DFT calculations have shown good agreement between computed and experimental bond lengths and angles. ufms.br

DFT calculations offer a detailed picture of the electronic properties of this compound.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution, hybridization, and intramolecular interactions within the molecule. niscpr.res.inacs.orgnih.govacadpubl.eu It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding the molecule's stability and reactivity. acs.orgnih.gov The stabilization energies associated with these interactions, such as those between lone pairs and antibonding orbitals, quantify the strength of these delocalization effects. acs.orgnih.govacadpubl.eu

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule. niscpr.res.inresearchgate.net It helps to identify the electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, colored in shades of blue) regions. researchgate.netresearchgate.net This information is invaluable for predicting how the molecule will interact with other molecules, including biological targets. The negative potential regions are likely to act as hydrogen bond acceptors, while positive potential regions can act as hydrogen bond donors. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the behavior of this compound and its interactions over time. arxiv.org Unlike the static picture provided by molecular docking, MD simulations account for the flexibility of both the ligand and the target protein, as well as the surrounding solvent molecules. rsc.org

By simulating the movements of atoms and molecules over a specific period, MD can be used to:

Assess the stability of the ligand-protein complex predicted by docking.

Observe conformational changes in the ligand and protein upon binding.

Calculate the free energy of binding with greater accuracy.

Investigate the role of water molecules in the binding process.

MD simulations on related imidazolium-based ionic liquids have been used to study their interactions with water, revealing important details about their solution-phase behavior. arxiv.orgrsc.org Such simulations are critical for understanding how this compound would behave in a physiological environment.

Conformational Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, C-H…F Interactions)

Computational chemistry and molecular modeling are indispensable tools for understanding the three-dimensional structure and intermolecular interactions of molecules like this compound. While specific crystallographic data for this compound is not publicly available, analysis of closely related benzyl-imidazole structures provides significant insight into its likely conformational preferences and packing in the solid state.

Conformational Analysis:

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules. For substituted imidazole derivatives, Hirshfeld analysis typically reveals a variety of weak intermolecular interactions that govern the crystal packing.

Key intermolecular contacts identified in related structures include:

H···H Contacts: These are generally the most abundant interactions and represent van der Waals forces. nih.govnih.gov

C-H···π Interactions: The interaction between a C-H bond and the π-system of the aromatic rings (both imidazole and fluorophenyl) is a significant contributor to crystal stability.

π–π Stacking: Interactions between the aromatic rings can also play a role, although their significance depends on the specific packing arrangement.

C-H···F Interactions: The presence of the fluorine atom introduces the possibility of weak hydrogen bonds of the C-H···F type. These interactions, while individually weak, can collectively contribute to the stability of the crystal structure. The strength and geometry of these interactions can be predicted and analyzed using computational models.

The relative contributions of these interactions can be summarized in a fingerprint plot derived from the Hirshfeld surface analysis. Below is a representative data table illustrating the typical distribution of intermolecular contacts found in related benzyl-imidazole crystal structures.

| Interaction Type | Typical Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 40 - 50 |

| C···H/H···C | 25 - 35 |

| N···H/H···N | 5 - 10 |

| C···C (π-π stacking) | 3 - 7 |

| F···H/H···F | 1 - 5 |

Prediction of ADMET Properties (Excluding Clinical Human Trial Data)

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify candidates with a higher probability of success in later developmental stages. For novel compounds like this compound, these properties are often predicted using a variety of in silico models and computational tools before any experimental work is undertaken. These predictions are based on the molecule's structure and physicochemical properties.

Computational ADMET profiling for fluorinated imidazole derivatives generally involves the use of specialized software that employs quantitative structure-activity relationship (QSAR) models and other predictive algorithms. nih.govnih.gov These tools can estimate a wide range of pharmacokinetic and pharmacodynamic parameters.

Key Predicted ADMET Properties:

Absorption: This includes predictions of oral bioavailability, human intestinal absorption (HIA), and cell permeability (e.g., Caco-2 permeability). The presence of the fluorobenzyl group can influence lipophilicity, which is a key factor in absorption.

Distribution: Predictions often focus on plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). High plasma protein binding can limit the amount of free drug available to exert its effect.

Metabolism: Computational models can predict the likely sites of metabolism by cytochrome P450 (CYP) enzymes. nih.gov For this compound, potential metabolic sites could include the benzyl (B1604629) methylene (B1212753) bridge and the aromatic rings. The fluorine substituent can sometimes block metabolism at the position of substitution, potentially improving metabolic stability.

Excretion: While direct prediction of excretion pathways is complex, models can provide estimates of properties like renal clearance.

Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition).

The following table presents a hypothetical but representative set of predicted ADMET properties for a compound with the structural features of this compound, based on data from computational studies of similar molecules.

| ADMET Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption. |

| Caco-2 Permeability | Moderate to High | Indicates good cell membrane permeability. |

| Blood-Brain Barrier (BBB) Penetration | Likely to cross | Potential for central nervous system activity. |

| Plasma Protein Binding (PPB) | High | May have a longer duration of action but lower free concentration. |

| CYP450 Inhibition | Potential inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4) | Risk of drug-drug interactions. |

| Ames Mutagenicity | Non-mutagenic | Low risk of genetic damage. |

| hERG Inhibition | Low to moderate risk | Needs experimental validation to assess cardiotoxicity risk. |

It is important to emphasize that these are theoretical predictions and require experimental validation to confirm the actual ADMET profile of this compound.

Preclinical Evaluation and Animal Model Studies of Imidazole Derivatives

In Vivo Pharmacokinetic Assessment (e.g., Clearance, Oral Bioavailability) in Animal Models

In vivo pharmacokinetic (PK) studies are fundamental in drug discovery to understand how a substance is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. nih.govijrpc.com These studies are typically conducted in animal models, such as rodents, to gather data that can help predict the drug's behavior in humans. nih.govbenthamdirect.com Key parameters evaluated include:

Clearance (CL): This measures the rate at which a drug is eliminated from the body. It is a critical indicator of how long the drug will remain in circulation to exert its therapeutic effect.

Oral Bioavailability (F%): This parameter quantifies the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a crucial determinant of a drug's potential for oral administration.

A comprehensive search for pharmacokinetic data, including clearance and oral bioavailability values for 1-(3-Fluorobenzyl)-1H-imidazole , in any animal model did not yield specific results.

Behavioral Assays in Animal Models for Neuropharmacological Potential (e.g., Forced Swim Test for Antidepressant Activity)

Behavioral assays in animal models are essential tools for screening the neuropharmacological potential of new chemical entities. The Forced Swim Test (FST) is a widely used rodent behavioral test for the preclinical evaluation of potential antidepressant drugs. nih.govnih.gov In this test, animals are placed in an inescapable cylinder of water. youtube.com The duration of immobility (when the animal ceases struggling and floats) is measured. youtube.com A reduction in immobility time following the administration of a test compound is interpreted as an antidepressant-like effect. researchgate.net This test has a significant level of predictive validity, as it is sensitive to a broad range of clinically effective antidepressant medications. nih.govnih.gov

No studies were identified that have evaluated the neuropharmacological potential of This compound using the Forced Swim Test or any other behavioral assay for antidepressant activity.

Animal Models for Specific Therapeutic Areas (e.g., Antiepileptic Drug Screening, Brain Ischemia, Parkinson's Disease)

To assess the therapeutic potential of a compound for specific diseases, researchers utilize various validated animal models that mimic aspects of the human condition.

Antiepileptic Drug Screening: The identification of potential antiepileptic drugs relies on seizure models in animals. nih.gov Commonly used screening models include the maximal electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, which helps identify compounds effective against absence seizures. nih.govslideshare.net These models are crucial for the initial discovery and characterization of new anticonvulsant agents. jddtonline.infobohrium.com

Brain Ischemia: Animal models of stroke are used to understand the pathophysiology of ischemic injury and to test the efficacy of neuroprotective drugs. Models like the transient or permanent middle cerebral artery occlusion (MCAO) in rodents are frequently used to simulate the conditions of human ischemic stroke and evaluate a compound's ability to reduce infarct volume or improve functional outcomes. nih.govnih.govcriver.com

Parkinson's Disease: Animal models are essential for investigating the pathology of Parkinson's disease and for the preclinical assessment of new therapies. nih.govlu.se Neurotoxin-based models, such as those using 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are widely employed to induce the loss of dopaminergic neurons and motor deficits characteristic of the disease. researchgate.netcriver.commdpi.com

A thorough literature search found no published studies assessing the activity of This compound in animal models for epilepsy, brain ischemia, or Parkinson's disease.

Evaluation of Metabolic Stability in Preclinical Systems (e.g., Human Liver Microsomes)

Metabolic stability is a critical parameter evaluated early in the drug discovery process to predict a compound's fate in the body. researchgate.net Assays using human liver microsomes are a standard in vitro method to determine a compound's susceptibility to metabolism by liver enzymes, particularly the cytochrome P450 (CYP) family. springernature.comwuxiapptec.com In these assays, the test compound is incubated with liver microsomes, and the rate at which the parent compound disappears over time is measured. springernature.com The results, often expressed as half-life (t½) or intrinsic clearance (CLint), help predict the hepatic clearance of the drug in vivo. protocols.io Poor metabolic stability can indicate that a drug will be cleared too rapidly from the body to be effective. wuxiapptec.com

No data on the metabolic stability of This compound in human liver microsomes or other preclinical systems were found in the reviewed literature.

Future Research Directions and Therapeutic Potential of 1 3 Fluorobenzyl 1h Imidazole

Development of Novel Imidazole-Based Therapeutic Agents

The imidazole (B134444) ring is a versatile foundation for the development of new therapeutic agents due to its unique structural features that allow for various molecular interactions. nih.govresearchgate.net The development of novel drugs based on the 1-(3-Fluorobenzyl)-1H-imidazole structure is an active area of research, with a focus on creating compounds with improved efficacy and better safety profiles. nih.gov

The synthesis of imidazole derivatives is a key aspect of this research, with various methods available to create a diverse range of compounds. researchgate.netull.es For instance, the Debus-Radziszewski reaction is one successful method for synthesizing imidazole derivatives. nih.gov Researchers are continuously exploring new synthetic pathways to produce novel imidazole-based molecules with potential therapeutic applications. nih.gov These efforts are driven by the need to address the limitations of existing drugs, such as undesirable side effects. nih.gov

The broad spectrum of biological activities exhibited by imidazole derivatives makes them attractive candidates for treating a variety of diseases. mdpi.comijpsjournal.com These activities include:

Anticancer: Imidazole derivatives have shown promise as anticancer agents. researchgate.netnih.gov

Antimicrobial: They have demonstrated effectiveness against various bacterial and fungal strains. scialert.netnih.gov

Anti-inflammatory: Certain imidazole compounds exhibit anti-inflammatory properties. nih.gov

Antiviral: Research has also explored the antiviral potential of imidazole derivatives. nih.gov

A notable example is the development of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, which has been identified as a potent inhibitor of the ALK5 receptor, a target in cancer and fibrotic diseases. nih.gov This compound demonstrated significant inhibitory effects in cellular assays and favorable pharmacokinetic properties in animal studies. nih.gov

Table 1: Examples of Biologically Active Imidazole Derivatives

| Compound Class | Biological Activity | Reference |

| Imidazole-1,2,3-triazole hybrids | Anticancer | nih.gov |

| 1H-benzo[d]imidazoles | Anticancer (Topoisomerase I inhibitors) | nih.gov |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives | Antimicrobial, Antibiofilm | nih.gov |

| Benzo scialert.netnih.govimidazo[1,2-d] researchgate.netnih.govnih.govtriazine derivatives | Antifungal | mdpi.com |

| (NHC)gold(I/III) complexes | Anticancer | acs.org |

Exploration of New Biological Targets and Mechanisms of Action

A key aspect of future research is the identification of new biological targets for this compound and its derivatives. Understanding the mechanism of action is crucial for developing targeted therapies with increased efficacy and reduced side effects. The imidazole scaffold's ability to interact with various enzymes and receptors through different types of chemical bonds makes it a versatile tool for drug discovery. researchgate.net

For example, some imidazole derivatives have been found to act as positive allosteric modulators of GABA-A receptors, suggesting their potential use in treating anxiety and other neurological disorders. acs.org Research into 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives has shown that these compounds can enhance GABA-induced ion currents, confirming their modulatory properties. acs.org

Another area of exploration is the inhibition of enzymes crucial for disease progression. As mentioned earlier, a derivative of this compound has been shown to be a potent inhibitor of the ALK5 receptor. nih.gov Furthermore, computational studies have identified human topoisomerase I as a potential target for certain 1H-benzo[d]imidazole derivatives, which could lead to new anticancer treatments. nih.gov

Molecular docking studies are instrumental in identifying potential biological targets and understanding the interactions between the compound and the target protein. nih.gov For instance, docking studies of novel imidazole-1,2,3-triazole hybrids with glycogen (B147801) synthase kinase-3β (GSK-3β), a prominent cancer target, have shown good binding interactions, corroborating their in vitro cytotoxic results. nih.gov

Strategic Incorporation of Chemical Modifications for Enhanced Efficacy and Selectivity

Strategic chemical modifications to the this compound scaffold are essential for optimizing its therapeutic properties. These modifications aim to enhance efficacy, improve selectivity for the target, and refine the pharmacokinetic profile of the drug candidate. researchgate.netull.es

The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry. Fluorine can improve metabolic stability and binding affinity. For example, single-site fluorination of 2-phenyl-1H-benzo[d]imidazole was shown to enhance metabolic stability without negatively impacting its interaction with the GABA-A receptor. acs.org

Other modifications can involve altering different parts of the molecule:

Substituents on the imidazole ring: Adding different chemical groups to the imidazole ring can significantly alter the compound's biological activity.

Modifications to the benzyl (B1604629) group: Changes to the benzyl ring, such as the position of the fluorine atom or the addition of other substituents, can influence the compound's properties.

Hybrid pharmacophore approach: Combining the imidazole scaffold with other pharmacophores, such as a triazole ring, can lead to hybrid molecules with enhanced anticancer activity. nih.gov

A study on tetrahydrobenzodiazepine inhibitors of farnesyltransferase found that a hydrophobic substituent at a specific position on the benzodiazepine (B76468) ring and an aryl ring at another position were crucial for potent enzyme inhibition. acs.org This highlights the importance of specific structural features for biological activity. The synthesis of new derivatives often involves multi-step reactions to introduce these strategic modifications. cardiff.ac.uk

Table 2: Impact of Chemical Modifications on Imidazole Derivatives

| Modification | Effect | Example Compound | Reference |

| Fluorination | Enhanced metabolic stability | 2-(4-fluorophenyl)-1H-benzo[d]imidazole | acs.org |

| Deuteration | Potent ALK5 inhibition, good oral bioavailability | N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine | nih.gov |

| Addition of a triazole pharmacophore | Potent anticancer activity | Imidazole-1,2,3-triazole hybrids | nih.gov |

| Variation of alkyl chain length | Strong binding affinity to DNA | 1H-benzo[d]imidazoles | nih.gov |

Advanced Computational and Experimental Approaches for Drug Design

The integration of advanced computational and experimental methods is revolutionizing the drug discovery and design process. nih.govamazonaws.com These approaches accelerate the identification of promising drug candidates and provide valuable insights into their mechanisms of action. researchgate.netresearchgate.net

Computational methods play a crucial role in:

Virtual screening: Identifying potential drug candidates from large compound libraries. mdpi.com

Molecular docking: Predicting the binding mode and affinity of a compound to its biological target. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies: Developing models that predict the biological activity of new compounds based on their chemical structure. amazonaws.commdpi.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: Assessing the pharmacokinetic properties of drug candidates in silico. nih.gov

For example, computational studies were instrumental in identifying human topoisomerase I as a probable target for a series of novel 1H-benzo[d]imidazoles. nih.gov Similarly, in silico ADMET profiles were assessed for novel imidazole-1,2,3-triazole hybrids to understand their pharmacokinetic attributes. nih.gov

Experimental approaches are essential for validating the findings of computational studies and further characterizing the biological activity of the compounds. These methods include:

In vitro cytotoxicity assays: Evaluating the anticancer activity of compounds against various cancer cell lines. nih.govacs.org

Enzyme inhibition assays: Measuring the ability of a compound to inhibit the activity of a specific enzyme. nih.gov

Cell-based assays: Assessing the effect of a compound on cellular processes, such as cell cycle progression. nih.gov

Spectroscopic techniques (NMR, IR, Mass Spectrometry): Confirming the chemical structure of newly synthesized compounds. nih.govresearchgate.net

The combination of these computational and experimental techniques creates a powerful workflow for the rational design and development of novel therapeutic agents based on the this compound scaffold. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(3-Fluorobenzyl)-1H-imidazole, and how can reaction parameters be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution between 3-fluorobenzyl halide and imidazole. Key steps include:

- Reaction Conditions : Use of a polar aprotic solvent (e.g., DMF), base (K₂CO₃, 1.2 eq), and catalyst (CuI, 0.1 eq) under an inert argon atmosphere. Heating at 120°C for 24 hours facilitates the substitution .

- Purification : Column chromatography (silica gel) or recrystallization ensures high purity.

- Optimization : Excess imidazole (1.2 eq) and controlled stoichiometry improve yield. Catalyst screening (e.g., Cu vs. Pd) may enhance regioselectivity in substituted analogs .

Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?

- Structural Characterization :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the fluorobenzyl substitution pattern and imidazole ring integrity. Chemical shifts for aromatic protons (δ ~7.0–8.0 ppm) and fluorine-coupled splitting are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ = 205.08 g/mol).

- Purity Assessment :

- HPLC/TLC : Retention factors and peak symmetry indicate purity (>98%).

- Elemental Analysis : Matches calculated vs. experimental C/H/N ratios .

Q. How does the fluorobenzyl group influence the physicochemical properties of this compound compared to non-fluorinated analogs?

- Key Effects :

- Lipophilicity : Fluorine’s electron-withdrawing nature increases logP, enhancing membrane permeability.

- Metabolic Stability : The C-F bond resists oxidative degradation, prolonging half-life in biological systems .

- Experimental Validation : Comparative solubility assays (aqueous vs. organic phases) and metabolic profiling (e.g., liver microsomes) quantify these effects .

Advanced Research Questions

Q. What computational approaches (e.g., QSAR, CoMSIA) are used to predict the biological activity of this compound derivatives?

- CoMSIA Modeling :

- Training Set : 34 imidazole analogs with ED₅₀ data from Maximal Electroshock (MES) tests are used to build predictive models. Steric, electrostatic, and hydrophobic fields correlate structural features (e.g., fluorine position) with anticonvulsant potency .

- Validation : Test set (10 compounds) validates predictive R² values (>0.6). Fluorine’s electronegativity may enhance receptor binding via dipole interactions .

- Docking Studies : Molecular docking into GABAₐ or sodium channels identifies key binding residues influenced by fluorobenzyl substitution .

Q. How can late-stage functionalization strategies diversify the pharmacological profile of this compound?

- Pd-Catalyzed C-H Activation :

- Regioselective Functionalization : Introduce aldehydes, trifluoromethyl, or aryl groups at the imidazole C4/C5 positions. Optimized conditions include Pd(OAc)₂, ligands (e.g., XPhos), and microwave-assisted heating .

- Electronic Effects : Fluorine’s meta-position directs electrophilic substitution to specific sites, enabling targeted diversification .

- Biological Screening : Modified analogs are tested in vitro (e.g., kinase inhibition) and in vivo (e.g., seizure models) to establish structure-activity relationships (SAR) .

Q. What role does the fluorobenzyl group play in improving the pharmacokinetic (PK) profile of this compound in preclinical studies?

- PK Studies :

- Absorption/Distribution : Fluorine enhances blood-brain barrier penetration, critical for CNS-targeted agents (e.g., anticonvulsants).

- Metabolism : LC-MS/MS tracks metabolite formation (e.g., defluorinated products) in hepatic microsomes .

- Comparative Data : Non-fluorinated analogs show faster clearance (t₁/₂ = 2h vs. 6h for fluorinated derivatives) in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.